2-Mercaptobenzothiazole

Catalog No.
S535003
CAS No.
149-30-4
M.F
C7H5NS2
C7H5NS2
C6H4SNCSH
M. Wt
167.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptobenzothiazole

CAS Number

149-30-4

Product Name

2-Mercaptobenzothiazole

IUPAC Name

3H-1,3-benzothiazole-2-thione

Molecular Formula

C7H5NS2
C7H5NS2
C6H4SNCSH

Molecular Weight

167.3 g/mol

InChI

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)

InChI Key

YXIWHUQXZSMYRE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=S)S2

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9)
In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5)
Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions
Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline.
For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page.
0.12 mg/mL at 24 °C
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)

Synonyms

2-mercaptobenzothiazole, 2-thiobenzothiazole, captax, captax, bismuth(+3) salt, captax, cobalt(+2) salt, captax, copper(+2) salt, captax, lead(+2) salt, captax, mercury (+2) salt, captax, potassium salt, captax, silver(+1) salt, captax, sodium salt, captax, zinc salt, mebetizol

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)S

Description

The exact mass of the compound Mercaptobenzothiazole is 166.9863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)6.58e-04 min water at 25 °c, 51 mg/l (ph 5), 118 mg/l (ph 7), 900 mg/l (ph 9)in pure water, 120 mg/l at 24 °c; in buffered creek water at 24 °c, 190 mg/l (ph 6.5), 230 mg/l (ph 7.5), 260 mg/l (ph 8.5)solubility at 25 °c (g/100 ml) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. moderately soluble in glacial acetic acid. soluble in alkalies and alkali carbonate solutionssoluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline.sol in hot acetic acidmore sol in crude sweat than in water0.12 mg/ml at 24 °csolubility in water, g/100ml at 20 °c: 0.01 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2041. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Novel Derivatives

Biological Activities

Industrial Applications

Corrosion Inhibitor

Additive in Dye Solar Devices

Cancer Research

Drug Design

Organic and Organoelement Synthesis

Polymerization Processes

Anticorrosion Smart Coatings

2-Mercaptobenzothiazole is an organosulfur compound with the molecular formula C7_7H5_5NS2_2 and a molecular weight of 167.25 g/mol. It appears as pale yellow, crystalline solids with a characteristic unpleasant odor. This compound is primarily known for its role as a vulcanization accelerator in the rubber industry, enhancing the durability and heat resistance of rubber products by promoting cross-linking of polymer chains during the vulcanization process. 2-Mercaptobenzothiazole is insoluble in water but soluble in organic solvents like ethanol, ethyl ether, acetone, and benzene .

While MBT exhibits low acute toxicity in mice [], it has been classified as a potential human carcinogen by the World Health Organization (WHO) []. Additionally, it can cause allergic contact dermatitis [].

Here are some safety points to consider:

  • Wear appropriate personal protective equipment (PPE) when handling MBT, including gloves, safety glasses, and respiratory protection if airborne dust is present [].
  • Avoid contact with skin and eyes [].
  • Work in a well-ventilated area [].
  • Dispose of waste according to local regulations [].
C6H5NH2+CS2+SC6H4(NH)SC=S+H2S\text{C}_6\text{H}_5\text{NH}_2+\text{CS}_2+\text{S}\rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SC}=\text{S}+\text{H}_2\text{S}

In addition to this primary reaction, 2-Mercaptobenzothiazole can undergo oxidation to form mercaptobenzothiazole disulfide, which can further react with amines to yield sulfenamide derivatives .

The primary industrial synthesis method for 2-Mercaptobenzothiazole involves:

  • High-Temperature Reaction: Aniline, carbon disulfide, and sulfur are reacted at temperatures ranging from 200°C to 300°C.
  • Alternative Methods: Other methods include the reaction of nitrosobenzene with hydrogen sulfide and carbon disulfide or the use of benzothiazole and sulfur .

2-Mercaptobenzothiazole is widely utilized in various industries:

  • Rubber Industry: As a vulcanization accelerator, it enhances the mechanical properties of rubber.
  • Agriculture: It serves as an intermediate in the production of pesticides.
  • Corrosion Inhibition: It is used in formulations to inhibit corrosion in copper and its alloys.
  • Water Treatment: Employed in certain water treatment chemicals .

Studies have shown that 2-Mercaptobenzothiazole can form complexes with metal ions such as copper and cobalt, leading to the development of metal complexes with potential applications in coordination chemistry. These interactions are significant for both its biological activity and its utility in various industrial processes

Several compounds share structural or functional similarities with 2-Mercaptobenzothiazole. Here are some notable examples:

Compound NameStructural FormulaUnique Features
Mercaptobenzothiazole DisulfideC6_6H4_4(S)2_2Acts as a secondary accelerator in rubber
Dicyclohexyl-2-benzothiazolesulfenamideC16_16H20_20N2_2SUsed as a vulcanization accelerator
Sodium MercaptobenzothiazoleC7_7H6_6NNaS2_2Water-soluble form used in various applications

Uniqueness of 2-Mercaptobenzothiazole: Its distinct thiol group allows for unique reactivity patterns that facilitate rubber vulcanization more efficiently than other accelerators. It also has specific biocidal properties that differentiate it from similar compounds .

2-Mercaptobenzothiazole (MBT) was first synthesized in 1885 by German chemist August Wilhelm von Hofmann through the reaction of carbon disulfide with 2-aminothiophenol. Its industrial significance emerged in the 1920s when researchers discovered its role as a vulcanization accelerator for natural and synthetic rubber. By the mid-20th century, MBT became a cornerstone of rubber manufacturing, with global production exceeding 50,000 metric tons annually. The compound’s discovery catalyzed advancements in polymer science, enabling the mass production of durable rubber products such as tires, seals, and industrial belts.

Structural Characteristics and Molecular Properties

MBT (C₇H₅NS₂) adopts a planar bicyclic structure featuring a benzothiazole core with a thione group at the 2-position. Key structural and physicochemical properties include:

PropertyValueSource
Molecular weight167.25 g/mol
Melting point177–181°C
Density1.42 g/cm³
Solubility in water0.12 g/L (25°C)
pKa6.93

The thione tautomer dominates in solid and solution states, with the thiol form being thermodynamically unfavorable. Nuclear magnetic resonance (NMR) studies confirm the absence of free thiol protons, validating the thione configuration. X-ray crystallography reveals intermolecular hydrogen bonding between the N–H and S=C groups, contributing to its crystalline stability.

Role in Industrial Chemistry

MBT serves dual roles in industrial processes:

Vulcanization Acceleration

As a primary accelerator, MBT reduces sulfur vulcanization temperatures by 30–50°C while enhancing cross-linking efficiency. It reacts with zinc oxide to form zinc mercaptobenzothiazole (ZMBT), which catalyzes sulfur radical formation. This mechanism shortens curing times and improves rubber’s mechanical properties, as demonstrated by tensile strength increases of 40–60% in styrene-butadiene rubber (SBR).

Specialty Chemical Synthesis

MBT derivatives enable diverse applications:

  • Pesticides: 2-(Thiocyanomethylthio)benzothiazole, synthesized from MBT, acts as a broad-spectrum fungicide for crops.
  • Corrosion inhibitors: Sodium and zinc MBT salts protect metals in cooling systems and cutting fluids.
  • Pharmaceutical intermediates: MBT-based compounds show antimicrobial and antitumor activity in preclinical studies.

Recent advances include its use in lithium-sulfur battery cathodes, where MBT-derived polysulfides improve cycle stability by 200% compared to conventional materials.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

2-mercaptobenzothiazole is a pale yellow to tan crystalline powder with a disagreeable odor. (NTP, 1992)
NKRA; Dry Powder
Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Other Solid; Other Solid; Liquid; NKRA
Yellowish to tan crystalline powder; [HSDB]
Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline]
Solid
CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Pale, yellow monoclinic needles or leaflets
Yellowish powder
Pale yellow monoclinic needles from alcohol or methanol
Cream to light yellow solid
LIGHT YELLOW POWDER

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

166.98634151 g/mol

Monoisotopic Mass

166.98634151 g/mol

Boiling Point

Decomposes (NTP, 1992)
Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions.

Flash Point

392 °F (NTP, 1992)
392 °F
243 °C

Heavy Atom Count

10

Taste

Bitter taste

Density

1.42 at 68 °F (NTP, 1992) - Denser than water; will sink
1.42 g/cu cm at 20 °C
1.7 AT 25 °C/4 °C
1.42 g/cm³

LogP

2.42 (LogP)
log Kow = 2.41
2.42
2.41

Odor

Disagreeable odor
Distinctive odor (depends on degree of purification)

Odor Threshold

Odor Threshold Low: 2.0 [mmHg]
Odor threshold from CHEMINFO

Decomposition

When heated to decomp ... it emits toxic /oxides of sulfur and oxides of nitrogen/.
when heated to decomp ... emits toxic fumes of /sulfur oxides, nitrogen oxides and zinc/.

Appearance

Solid powder

Melting Point

351 to 358 °F (NTP, 1992)
180.2-181.7 °C
MP: 170-173 °C /Technical mercaptobenzothiazole/
177 - 179 °C
180-182 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RLR54Z22K

Related CAS

155-04-4 (zinc salt)
2492-26-4 (hydrochloride salt)
26622-66-2 (mercury (+2) salt)
29904-98-1 (cobalt(+2) salt)
32510-27-3 (unspecified copper salt)
4162-43-0 (copper(+2) salt)
7778-70-3 (potassium salt)

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: 2-Mercaptobenzothiazole (also known as 2(3H)-benzothiazolethione) is a yellowish powder with a disagreeable odor and bitter taste. It is moderately soluble in water. USE: 2-Mercaptobenzothiazole is an important commercial chemical used in the production of rubber and rubber products and as a starting material to make other chemicals. It is also used as a corrosion inhibitor in oils, greases, and cooling fluids. It is added as a stabilizer in polyether polymers to resist damage by air and ozone. 2-Mercaptobenzothiazole is also a component in some skin medications for dogs. In the past, salts of 2-mercaptobenzothiazole were used as fungicides in the U.S. EXPOSURE: 2-Mercaptobenzothiazole can be released to the environment in industrial wastewater, from the wear of tires, and from tires exposed to water. Workers handling 2-mercaptobenzothiazole in rubber or chemical manufacturing may have skin contact and breathe in mists or dusts containing 2-mercaptobenzothiazole. People may drink contaminated water from rubber containers containing this compound. Veterinarians and dog owners/handlers may have direct skin contact when applying veterinary skin medicines containing 2-mercaptobenzothiazole. If 2-mercaptobenzothiazole is released to the environment, it will be degraded in air by reactions with light and other chemicals. 2-Mercaptobenzothiazole in air mostly will be in or on particles that eventually fall to the ground. If released to soil or water, it is not expected to move rapidly to air or bind strongly to soil or suspended particles. 2-Mercaptobenzothiazole is not expected to be degraded by microorganisms or build up in aquatic organisms. RISK: A few cases of skin damage or allergic reactions have been reported in workers handling materials containing 2-mercaptobenzothiazole. Slight or no irritation of the eyes and skin were found in laboratory animals given direct contact with dusts or solutions containing 2-mercaptobenzothiazole. Allergic reactions were reported in laboratory animals given repeated skin contact with 2-mercaptobenzothiazole. Decreased body weight and increased liver weight were found in rats and mice given high doses of 2-mercaptobenzothiazole by mouth for 4-13 weeks. At very high doses, some of the animals died. In 2-year studies, damage to the kidney and forestomach were found in rats, but not mice, given daily, moderately high doses by mouth. Some evidence for adrenal and preputial gland tumors in rats was found in the 2-year studies. Decreased body weight was found in rats fed high concentrations in food for several weeks before mating, but no effects on fertility were found. Abortions and reduced body weight of offspring were found in one study, but not in a second study, of laboratory animals given high doses of 2-mercaptobenzothiazole by mouth daily during pregnancy. The potential for 2-mercaptobenzothiazole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)[FOR MORE INFORMATION: (1) National Library of Medicine Hazardous Substances Data Bank. Available from, as of Feb 11, 2015: http://toxnet.nlm.nih.gov/newtoxnet/hsdb.htm (2) IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Man. Available from, as of Feb 11, 2015: http://monographs.iarc.fr/ENG/Classification/index.php (3) National Library of Medicine Household Products Database. Available from, as of Feb 11, 2015: http://hpd.nlm.nih.gov/ (4) National Toxicology Program. Testing Status of Agents at NTP. 2-Marcaptobenzothiazole. RTP No 332. Available from, as of Feb 11, 2015: http://ntp.niehs.nih.gov/ (5) National Toxicology Program. Thirteenth Report on Carcinogens. Available from, as of Feb 11, 2015: http://ntp.niehs.nih.gov/pubhealth/roc/index.html (6) National Library of Medicine PubMed. Available from, as of Feb 11, 2015: http://www.ncbi.nlm.nih.gov/pubmed (7) USEPA/IRIS Integrated Risk Information System. Available from, as of Feb 11, 2015: http://www.epa.gov/iris/ (8) USEPA/OPPTS; Reregistration Eligibility Decisions (REDs) Database. Sodium and Zinc Salts of 2-mercaptobenzothiazol

Therapeutic Uses

Antifungal Agents
(Vet): at 1-2% concn in ointments & lotions applied in wide variety of canine dermatoses & on teats of cows.

MeSH Pharmacological Classification

Antifungal Agents

Vapor Pressure

0.000464 [mmHg]
2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

149-30-4

Absorption Distribution and Excretion

When carp were starved after admin of (14)C-2-mercaptobenzothiazole, the radioactivity in the intestine was 45% of dose after 1 hr, in bile 9% & in other tissues was less than 0.05% of dose after 72 hr. When carp were fed after admin of (14)C 2-mercaptobenzothiazole, radioactivity in bile was less than 0.3% & in other tissues was negligible in amt after 72 hr. About 100% of dose was excreted into water.
/In/ 4 males; 4 females Rats /exposure/ dermal (topical), 96 hr/at dose/ 0.0361, 0.0336 mg/kg /resulted in/ More of the radioactive test material could be removed by washing the skin of guinea pigs than by washing the skin of rats. At 96 hours, 16.1 and 17.5% of the dose was absorbed by male and female rats, respectively. Male and female rats dosed topically with the test material excreted 11.9 and 13.4%, respectively, in the urine and 0.980 and 0.641% of the dose in the feces.
/In/ 4 female guinea pigs/exposure/ dermal (topical), 96 hr/at dose/ 0.0361, 0.0336 mg/kg /resulted in/ More of the radioactive test material could be removed by washing the skin of guinea pigs than by washing the skin of rats. At 96 hours 38.4% of the dose was absorbed. Female guinea pigs dosed topically with the test material excreted 33.3% in the urine and 0.389% of the dose in the feces.
/In/ 4 male, 4 female rats/exposure/ oral (gavage), 96 hr /at dose/ 0.592, 55.5 mg/kg /resulted in/ High-dose test animals exposed to 14C-MBT and 14C MBTS (2-mercaptobenzothiazole and 2- mercaptobenzothiazole disulfide, respectively) excreted (within 96 hours) 72.1 to 106% of the administered dose in urine, and 4.03 to 10.3% was excreted in the feces. A small portion (0.423 to 2.04%) of the dose remained associated with the erythrocytes. Low-dosed animals retained a higher percent of the dose in whole blood and plasma than did the high-dose animals.
For more Absorption, Distribution and Excretion (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Absorption, tissue distribution & excretion of (14)C 2-mercaptobenzothiazole was investigated after admin to carp. The radioactive chemical in bile was determined to be benzothiazole-2-mercaptoglucuronide.
Cysteine conjugate beta-lyases, enzymes that are present in mammalian liver, kidneys, and intestinal microflora, were exploited recently for site selective delivery of 6-mercaptopurine to the kidneys. In this study, in vivo cysteine conjugate beta-lyase activity was assessed using S-(2-benzothiazolyl)-L-cysteine. 2-Mercaptobenzothiazole and 2-mercaptobenzothiazole S-glucuronic acid were major metabolites of S-(2-benzothiazolyl)-L-cysteine in rat liver, kidney, plasma, and urine. Total metabolite concn in liver, kidney, or plasma at 30 min were similar and were higher than that detected at 3 hr; metabolites were mostly in the glucuronide form. The portions of metabolites excreted in urine at 8 and 24 hr were nearly 93 and 99% of that excreted at 40 hr, respectively. Pretreatment of rats with aminooxyacetic acid did not alter kidney, liver, plasma, or urinary metabolite concn. The portion of the S-(2 benzothiazolyl)-L-cysteine dose excreted as metabolites at 24 hr was independent of the S-(2-benzothiazolyl)-L- cysteine dose (100-400 umol/kg), age (5-12 wk), or sex of the rats. The rates of in vitro S-(2-benzothiazolyl)-L- cysteine metabolism by guinea pig hepatic and renal cysteine conjugate beta-lyases were slower than those of rats, but the portion of the S-(2-benzothiazolyl)-L- cysteine dose recovered as metabolites in guinea pig urine at 24 hr was nearly 60%, which was nearly 2 fold higher than that recovered in urine of rats, mice, or hamsters. The amounts of total metabolites excreted into urine by mice or hamsters were similar, but the portion of metabolites that was in the glucuronide form in hamster urine was higher than that in mouse urine.
The metabolic fate of the sulfur atom in the sulfhydryl group of 2-thiobenzothiazole metabolites was examined in a series of experiments in rats using (14)C and (35)S labeled L-cysteine and 2-thiobenzothiazole metabolites. Male Wistar rats were orally administered (35)S labeled 2-mercaptobenzothiazole. Glutathione conjugates of 2-mercaptobenzothiazole from biliary metabolites were determined in rat liver in vitro. The (35)S retention ratios in 2-mercaptobenzothiazole was over 90%.
Renal cysteine conjugate beta-lyase catalyzes the bioactivation of nephrotoxic cysteine S-conjugates. Cysteine conjugate beta-lyase activity is present in both renal cytosolic and mitochondrial fractions, and, although the cytosolic cysteine conjugate beta-lyase is identical to glutamine transaminase K, the mitochondrial cysteine conjugate beta-lyase has not been characterized. Because cysteine conjugate beta-lyase is a pyridoxal phosphate dependent enzyme, pyridoxamine phosphate formation may occur during the metabolism of cysteine S-conjugates. In this study, the effects of alpha-ketoacids, which may convert the pyridoxamine phosphate form of the enzyme to the pyridoxal phosphate form, on the metabolism and cytotoxicity of cysteine S-conjugates were examined; the pyridoxamine phosphate enzyme is catalytically inactive in beta-elimination reactions, but is catalytically active in transamination reactions. Both alpha-keto-gamma-methiolbutyrate and alpha-ketobutyrate enhanced the metabolism of S-(2-benzothiazolyl)-L-cysteine to 2-mercaptobenzothiazole by rat renal cytosol or mitochondria. alpha-Keto-gamma-methiolbutyrate and phenylpyruvate potentiated both the cytotoxicity of S-(1,2-dichlorovinyl)-L-cysteine in isolated rat renal proximal tubular cells and the inhibition of mitochondrial respiration produced by S-(1,2-dichlorovinyl)-L-cysteine. These results are consistent with the formation of pyridoxamine phosphate during the renal cytosolic or mitochondrial metabolism of cysteine S-conjugates Mitochondrial cysteine conjugate beta-lyase was previously localized in the outer membrane. To examine whether cysteine conjugate beta-lyase activity is present in mitoplasts, but in the pyridoxamine phosphate form, the effects of alpha-keto-gamma-methiolbutyrate on the metabolism of S-(2-benzothiazolyl)-l-cysteine to 2-mercaptobenzothiazole and on the S-(1,2-dichlorovinyl)-L-cysteine induced inhibition of state 3 respiration in mitoplasts were studied. The majority of the mitochondrial cysteine conjugate beta-lyase activity was present in the outer membrane, and the specific activity of the outer membrane cysteine conjugate beta-lyase was greater than that of the mitoplast cysteine conjugate beta-lyase. alpha-Keto-gamma-methiolbutyrate produced equivalent stimulation of cysteine conjugate beta-lyase activity in intact mitochondria, in mitochondrial outer membranes, and in mitoplasts and potentiated S-(1,2-dichlorovinyl)-L- cysteine induced inhibition of respiration in intact mitochondria, but not in mitoplasts. These results provide additional evidence for the central role of cysteine conjugate beta-lyase in the bioactivation of nephrotoxic cysteine S-conjugates.

Wikipedia

2-mercaptobenzothiazole
Mercaptobenzothiazole
Stibinin

Use Classification

Agrochemicals -> Pesticides
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pesticides -> Biocides -> Transformation products
INDUSTRIAL

Methods of Manufacturing

Prepared industrially by reacting aniline, carbon disulfide, and sulfur at elevated pressure and temperature.
2-Mercaptobenzothiazole (MBT) is prepared by heating aniline, carbon disulfide, and sulfur in an autoclave at elevated temperature and pressure. Tars from the reaction can be removed by taking the crude MBT up in water by making the sodium salt, clarifying the solution, and then precipitating pure MBT with acid.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Rubber Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Synthetic Rubber Manufacturing
Mining (except Oil and Gas) and support activities
Rubber Product Manufacturing
Not Known or Reasonably Ascertainable
2(3H)-Benzothiazolethione: ACTIVE
2(3H)-Benzothiazolethione, zinc salt (2:1): ACTIVE
It is weak acid & forms salts with bases ... these salts are effective in mildew-proofing of fabrics, in slime & algae control, &, in case of dimethyldithiocarbamate salts, as seed treatment & foliar fungicide for fruits & vegetables.
Sodium salt (eg, Nacap, 50% soln) is corrosion inhibitor in antifreeze, coolants & other aqueous systems where corrosion is problem, particularly with copper & brass. Monoethanolamine salt ... & laurylpyridinium salt ... are marketed as commercial fungicides & bactericides.

Analytic Laboratory Methods

Problems in determination of 2-mercaptobenzothiazole in water from refuse dump were overcome by development of a procedure involving the use of HPLC with UV absorption at a max wavelength of 325 nm.
2-Mercaptobenzothiazole was determined in rubber baby bottle nipples by HPLC.

Clinical Laboratory Methods

A technique for determination of 2-mercaptobenzothiazole ... (2MBT) was developed. 2MBT was the major metabolite of 2-(thiocyanomethylthio)benzothiazole ... (TCMTB), a widely used industrial chemical and wood preservative. The method was developed using male Han:Wistar-rats gavaged with 0, 15, 75, or 150 mg/kg TCMTB once a week for up to 3 weeks. Urine samples were acid hydrolyzed by treatment with 5 molar sulfuric-acid for 1 hour at room temperature. After cleanup on a Sep-Pak C18 microcolumn, the samples were derivatized with pentaperfluorobenzyl-bromide and analyzed for TCMTB, 2MBT, and other metabolites as thioethers by gas chromatography/mass spectrometry. Calibration curves for 2MBT were linear over the range 0.60 to 30.0 micromoles per liter (micromol/l). The detection limit was 0.12 micromol/L.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

Adjuvants are formulation factors that are used to enhance pharmacologic or toxic effect of active ingredient. ... Examples of adjuvants used in toxicologic formulations incl ... use of mercaptobenzothiazole to enhance fungicidal activity of dithiocarbamates

Dates

Last modified: 08-15-2023
1: Jing P, Hou M, Zhao P, Tang X, Wan H. Adsorption of 2-mercaptobenzothiazole from aqueous solution by organo-bentonite. J Environ Sci (China). 2013 Jun 1;25(6):1139-44. PubMed PMID: 24191603.
2: Avagyan R, Sadiktsis I, Bergvall C, Westerholm R. Tire tread wear particles in ambient air--a previously unknown source of human exposure to the biocide 2-mercaptobenzothiazole. Environ Sci Pollut Res Int. 2014 Oct;21(19):11580-6. doi: 10.1007/s11356-014-3131-1. Epub 2014 Jun 11. PubMed PMID: 25028318.
3: Parham H, Pourreza N, Marahel F. Resonance Rayleigh scattering method for determination of 2-mercaptobenzothiazole using gold nanoparticles probe. Spectrochim Acta A Mol Biomol Spectrosc. 2015;151:308-14. doi: 10.1016/j.saa.2015.06.108. Epub 2015 Jun 29. PubMed PMID: 26143323.
4: Bekanntmachung des Umweltbundesamtes. [A Study of 2-Mercaptobenzothiazole (2-MBT) and HBM values for 2-MBT in the urine of adults and children: Opinion of the "Human Biomonitoring" Commission of the German Federal Environment Agency]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2015 Sep;58(9):1027-40. doi: 10.1007/s00103-015-2212-8. German. PubMed PMID: 26293219.
5: Serdechnova M, Ivanov VL, Domingues MR, Evtuguin DV, Ferreira MG, Zheludkevich ML. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Phys Chem Chem Phys. 2014 Dec 7;16(45):25152-60. doi: 10.1039/c4cp03867c. PubMed PMID: 25331374.
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